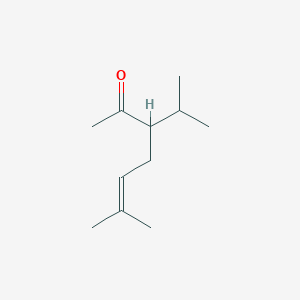

6-Methyl-3-(propan-2-yl)hept-5-en-2-one

CAS No.: 2658-19-7

Cat. No.: VC19735130

Molecular Formula: C11H20O

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2658-19-7 |

|---|---|

| Molecular Formula | C11H20O |

| Molecular Weight | 168.28 g/mol |

| IUPAC Name | 6-methyl-3-propan-2-ylhept-5-en-2-one |

| Standard InChI | InChI=1S/C11H20O/c1-8(2)6-7-11(9(3)4)10(5)12/h6,9,11H,7H2,1-5H3 |

| Standard InChI Key | JEPGZHOBQGZKGV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(CC=C(C)C)C(=O)C |

Introduction

Chemical Identity and Structural Analysis

6-Methyl-3-(propan-2-yl)hept-5-en-2-one (CAS: 100056-81-3) is a bicyclic ketone characterized by a heptenone backbone substituted with methyl and isopropyl groups at positions 6 and 3, respectively, and a double bond at position 5 . Its molecular formula is C₁₁H₁₆O, with a molecular weight of 164.244 g/mol . The compound’s exact mass is 164.120 g/mol, and its topological polar surface area (PSA) is 17.07 Ų, indicative of moderate polarity .

Key Structural Features:

-

Backbone: A seven-carbon chain (heptenone) with a ketone group at position 2.

-

Substituents:

-

Methyl group (-CH₃) at position 6.

-

Isopropyl group (-CH(CH₃)₂) at position 3.

-

-

Double bond: Located between carbons 5 and 6, introducing geometric isomerism.

The compound’s LogP value of 2.57 suggests moderate lipophilicity, aligning with its potential use in hydrophobic matrices .

Synthetic Methodologies

Acid-Catalyzed Isomerization and Cracking

A patented process for synthesizing structurally related ketones, such as 6-methyl-5-hepten-2-one (CAS: 110-93-0), involves the thermal treatment of 2,2,6-trimethyl-3,4-dihydropyran (DHP) or 6-methyl-6-hepten-2-one in the presence of catalytic acids . For example, paratoluenesulfonic acid (PTSA) at concentrations of 0.001–0.5 wt% facilitates isomerization and ring-opening reactions at 100–300°C .

Example Reaction Pathway:

-

Feedstock: A mixture of DHP (86%), acetone, methanol, and water.

-

Catalyst: 0.033% PTSA.

-

Conditions: 225°C for 15 minutes in a pressurized reactor.

-

Outcome: Yields 53.5% 6-methyl-5-hepten-2-one and 32.4% 6-methyl-6-hepten-2-one .

This method achieves a 95% yield based on consumed starting materials, underscoring its industrial viability .

Challenges in Isopropyl-Substituted Derivatives

While the synthesis of 6-methyl-3-prop-2-ynyl-hept-5-en-2-one (a propargyl analog) is documented , direct protocols for the isopropyl variant remain less explored. Substituting propargyl groups with isopropyl moieties may require tailored catalytic systems to manage steric hindrance and regioselectivity.

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Expected C=O stretch at ~1700 cm⁻¹ and C=C stretch at ~1650 cm⁻¹.

-

NMR:

Thermal Stability

Data for analogous compounds like 6-methyl-5-hepten-2-one indicate a boiling point range of 180–190°C and flash points above 70°C . The isopropyl derivative likely exhibits similar thermal behavior due to comparable molecular weight and functionalization.

Industrial Applications

Fragrance and Flavor Chemistry

6-Methyl-5-hepten-2-one, a structurally related compound, is a key intermediate in synthesizing sulcatone, a grapefruit-like odorant . The isopropyl variant may offer nuanced olfactory profiles due to increased branching.

Carotenoid Synthesis

The compound’s conjugated dienone system aligns with retinoid and carotenoid biosynthesis pathways. Industrial processes leverage such ketones for β-ionone and vitamin A derivatives .

Discrepancies and Nomenclature Considerations

The term “6-methyl-3-(propan-2-yl)hept-5-en-2-one” may conflate two distinct compounds:

Users must verify substituent positions (propargyl vs. isopropyl) to ensure accurate application of data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume